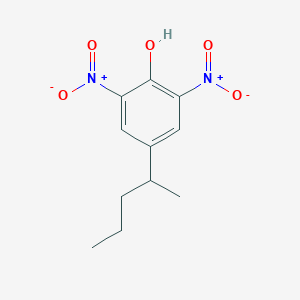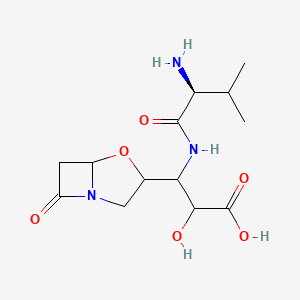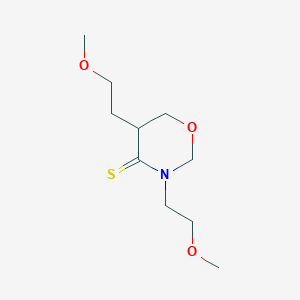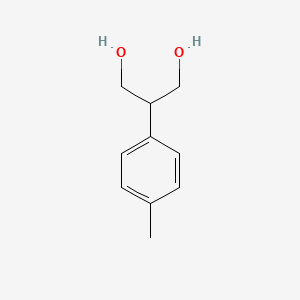
1,3-Propanediol, 2-p-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-p-tolyl- is an organic compound with the molecular formula C10H14O2. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a p-tolyl group. This compound is a colorless liquid that is miscible with water and is primarily used in the production of polymers and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-p-tolyl- can be synthesized through various chemical routes. One common method involves the reaction of p-tolylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-p-tolyl- often involves the catalytic hydrogenation of p-tolylacrolein. This process requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-tolylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form p-tolylpropanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
- p-Tolylacetic acid p-Tolylpropanol p-Tolylchloropropane
Scientific Research Applications
1,3-Propanediol, 2-p-tolyl- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polyesters and polyurethanes.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-p-tolyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The p-tolyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability. Additionally, the hydroxyl groups can form hydrogen bonds with other molecules, affecting their solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simple diol with two hydroxyl groups, used in the production of polymers and as a solvent.
2,3-Butanediol: A diol with similar properties, used in the production of plastics and as a chemical intermediate.
1,4-Butanediol: Another diol used in the production of polyurethanes and as a solvent.
Uniqueness
1,3-Propanediol, 2-p-tolyl- is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can participate in specific interactions with other molecules, making it valuable in various applications where these properties are desired.
Properties
CAS No. |
4424-32-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
VFUWTUIVNISCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


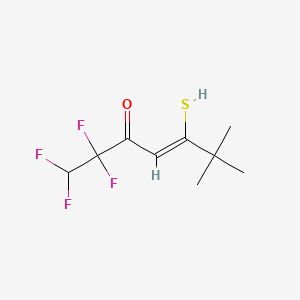
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
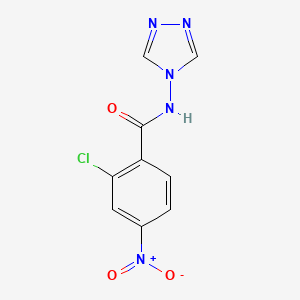
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
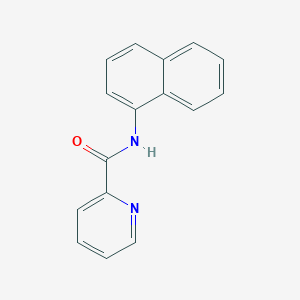
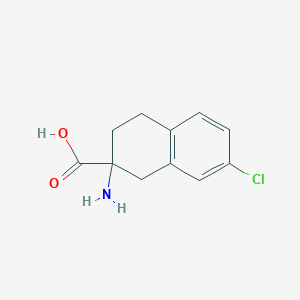
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
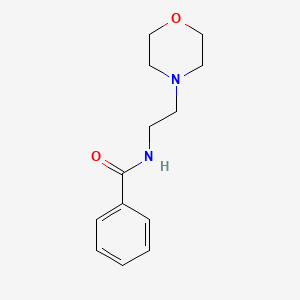
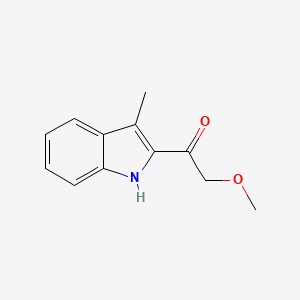

![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)
